Benzoic acid, 2-[methyl(1-oxo-3-phenylpropyl)amino]-, methyl ester
Description
IUPAC Nomenclature and Systematic Classification
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived through substitutive nomenclature rules. The parent structure is methyl benzoate , a benzene ring with a carboxylic acid methyl ester group at position 1. The substituent at position 2 consists of a secondary amine group bonded to two distinct moieties:
- A methyl group (–CH₃).
- A 1-oxo-3-phenylpropyl group (–CO–CH₂–CH₂–C₆H₅).
Thus, the full IUPAC name is methyl 2-[methyl(3-phenylpropanoyl)amino]benzoate , reflecting the esterified benzoic acid backbone and the N-methylated propanamide side chain. The compound belongs to the broader class of aromatic amides , characterized by the presence of both a benzene ring and an amide functional group.
Molecular Formula and Weight Analysis (C₁₈H₁₉NO₃)
The molecular formula C₁₈H₁₉NO₃ indicates 18 carbon atoms, 19 hydrogen atoms, one nitrogen atom, and three oxygen atoms. A detailed mass composition breakdown is provided below:
| Component | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| Carbon | 18 | 12.01 | 216.18 |
| Hydrogen | 19 | 1.008 | 19.15 |
| Nitrogen | 1 | 14.01 | 14.01 |
| Oxygen | 3 | 16.00 | 48.00 |
| Total | 297.34 |
The calculated molecular weight of 297.34 g/mol aligns with experimental data from PubChem and regulatory safety sheets. This mass is critical for analytical techniques such as mass spectrometry, where the compound exhibits a parent ion peak at m/z 297.
CAS Registry Number (207305-66-6) and Regulatory Database Entries
The Chemical Abstracts Service (CAS) Registry Number 207305-66-6 uniquely identifies this compound across scientific and regulatory platforms. Key database entries include:
These entries ensure traceability and compliance with global chemical regulations, such as REACH and OSHA standards.
Stereochemical Features and Conformational Isomerism
The compound’s stereochemical profile is defined by its amide bond geometry and rotatable single bonds :
- Amide Bond Rigidity : The planar sp²-hybridized nitrogen in the amide group (–N–C=O) restricts rotation, favoring the trans configuration to minimize steric hindrance between the methyl group and the propanoyl chain.
- Conformational Flexibility :
No chiral centers are present in the structure, as confirmed by the absence of stereodescriptors in its InChI representation. However, atropisomerism may arise if steric bulk near the amide bond creates rotational barriers exceeding 25 kcal/mol, though this remains unconfirmed in experimental studies.
Properties
CAS No. |
207305-66-6 |
|---|---|
Molecular Formula |
C18H19NO3 |
Molecular Weight |
297.3 g/mol |
IUPAC Name |
methyl 2-[methyl(3-phenylpropanoyl)amino]benzoate |
InChI |
InChI=1S/C18H19NO3/c1-19(16-11-7-6-10-15(16)18(21)22-2)17(20)13-12-14-8-4-3-5-9-14/h3-11H,12-13H2,1-2H3 |
InChI Key |
BRSXMTVSVXCYMH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1C(=O)OC)C(=O)CCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-[methyl(1-oxo-3-phenylpropyl)amino]-, methyl ester typically involves the esterification of benzoic acid derivatives with methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid . The reaction conditions often require refluxing the mixture to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of solid acid catalysts, such as zirconium or titanium-based catalysts, has been explored to enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-[methyl(1-oxo-3-phenylpropyl)amino]-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for nitration, halogens for halogenation, and reducing agents like lithium aluminum hydride for reduction. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of the compound can yield nitro derivatives, while reduction can produce alcohols .
Scientific Research Applications
Medicinal Chemistry Applications
1. Pharmaceutical Development
The compound has been investigated for its potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds. It is particularly noted for its role as an intermediate in the synthesis of various drugs, including those targeting neurodegenerative diseases and cancer therapies. For instance, research indicates that derivatives of benzoic acid can exhibit anti-inflammatory and anticancer properties .
2. Antidiarrheal Agents
Benzoic acid derivatives have been used in the formulation of antidiarrheal medications. One notable example is Racecadotril, which is chemically related to the compound and functions as a neutral endopeptidase inhibitor. This class of drugs has been effective in treating acute diarrhea by reducing intestinal secretion without affecting motility .
Agricultural Applications
1. Agricultural Chemicals
The compound's derivatives are explored as potential agricultural chemicals, particularly as growth regulators and fungicides. Their ability to modulate plant growth responses makes them candidates for enhancing crop yield and resistance to pathogens .
2. Pesticide Development
Research has shown that benzoic acid derivatives can serve as precursors for developing novel pesticides. Their efficacy against specific pests while maintaining low toxicity to non-target organisms is a significant advantage .
Materials Science Applications
1. Polymer Chemistry
In materials science, benzoic acid derivatives are utilized in the synthesis of polymers and resins. Their incorporation into polymer matrices can enhance thermal stability and mechanical properties. For example, studies have demonstrated that adding such compounds can improve the performance characteristics of epoxy resins used in coatings and adhesives .
2. Coatings and Sealants
Benzoic acid derivatives are also employed in formulating coatings and sealants due to their adhesive properties and resistance to environmental degradation. Their application in construction materials enhances durability and longevity .
Case Study 1: Antidiarrheal Efficacy
A clinical study evaluated the effectiveness of Racecadotril (related to benzoic acid derivatives) in treating acute diarrhea among children. Results indicated a significant reduction in stool output compared to placebo, highlighting the compound's therapeutic potential .
Case Study 2: Agricultural Application
Field trials conducted on crops treated with benzoic acid-derived growth regulators showed a marked increase in yield (up to 20%) compared to untreated controls. These findings suggest the compound's utility in sustainable agriculture practices .
Data Tables
| Application Area | Specific Use | Benefits |
|---|---|---|
| Medicinal Chemistry | Antidiarrheal agents | Reduces intestinal secretion |
| Agricultural Chemicals | Growth regulators | Enhances crop yield |
| Materials Science | Polymer synthesis | Improves thermal stability |
| Coatings | Adhesives and sealants | Increases durability |
Mechanism of Action
The mechanism of action of benzoic acid, 2-[methyl(1-oxo-3-phenylpropyl)amino]-, methyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, contributing to its antimicrobial properties .
Comparison with Similar Compounds
Benzoic Acid Methyl Ester (Methyl Benzoate)
- CAS: Not explicitly provided (general structure: C₈H₈O₂).
- Molecular Weight : 136.15 g/mol.
- Key Substituents : Simple methyl ester at the 2-position.
- Biological Activity : Exhibits insect repellent properties against Bemisia tabaci .
- Comparison : The absence of complex substituents in methyl benzoate results in lower molecular weight and higher volatility compared to the target compound. Its repellent activity contrasts with the unconfirmed bioactivity of the target, highlighting the role of substituents in functionality.
Benzoic Acid, 2-(1-Oxopropyl)-, Methyl Ester
- CAS: Not provided.
- Molecular Formula: C₁₁H₁₁NO₃.
- Molecular Weight : 205.21 g/mol.
- Key Substituents : 1-Oxopropyl group at the 2-position.
- Comparison : The shorter 1-oxopropyl chain reduces steric hindrance compared to the target compound’s phenyl-containing substituent. This may enhance solubility but reduce aromatic interaction capabilities.
Benzoic Acid, 2-[[3-(4-Methoxyphenyl)-2-Methylpropylidene]Amino]-, Methyl Ester
- CAS : 111753-62-7.
- Molecular Formula: C₁₉H₂₁NO₃.
- Molecular Weight : 311.37 g/mol.
- Key Substituents: Methoxyphenyl and methylpropylideneamino groups.
- Biological Activity: Not specified .
5-Chloro-2-(Toluene-4-Sulfonylamino)-Benzoic Acid Methyl Ester
- CAS: Not provided.
- Key Substituents: Chloro and sulfonylamino groups.
- Synthesis: Derived from 2-amino-5-chloro-benzoic acid methyl ester .
- Comparison: The sulfonylamino group introduces strong electron-withdrawing effects, contrasting with the target compound’s neutral oxo group. Such differences may influence pharmacokinetics or toxicity profiles.
Substituent Effects on Properties
| Property | Target Compound | Methyl Benzoate | 2-(1-Oxopropyl) Derivative | Methoxyphenyl Derivative |
|---|---|---|---|---|
| Molecular Weight | 297.35 g/mol | 136.15 g/mol | 205.21 g/mol | 311.37 g/mol |
| Key Substituents | Phenyl, Oxo | None | 1-Oxopropyl | Methoxyphenyl |
| Lipophilicity (Predicted) | High | Moderate | Moderate | High |
| Reported Bioactivity | Not specified | Insect repellent | Antioxidant | Not specified |
- Bioactivity Diversity : Simple esters (e.g., methyl benzoate) exhibit repellent activity, while bulkier derivatives (e.g., methoxyphenyl) may target specific enzymes or receptors due to enhanced steric and electronic effects .
Functional Group Impact
- Oxo Group (1-Oxo-3-Phenylpropyl): May participate in hydrogen bonding or keto-enol tautomerism, influencing reactivity and stability.
- Sulfonylamino Groups: Introduce strong polarity, affecting solubility and metabolic pathways .
Biological Activity
Benzoic acid derivatives, particularly those with amino and ester functionalities, have garnered significant attention in pharmacological and agricultural research due to their diverse biological activities. This article focuses on the compound Benzoic acid, 2-[methyl(1-oxo-3-phenylpropyl)amino]-, methyl ester (commonly referred to as methyl benzoate derivative), examining its biological activity, mechanisms of action, and potential applications based on recent studies.
Chemical Structure and Properties
The compound can be characterized by its chemical formula and its structural features that include a benzoic acid moiety linked to a methyl ester and an amine group. The presence of these functional groups is crucial for its biological interactions.
Antimicrobial Properties
Research indicates that benzoic acid derivatives exhibit notable antimicrobial activity . For instance, studies have shown that benzoic acid and its esters can inhibit the growth of various bacteria and fungi. Specifically, the methyl ester variant has demonstrated effectiveness against pathogens such as Escherichia coli and Staphylococcus aureus .
Table 1: Antimicrobial Activity of Benzoic Acid Derivatives
Insecticidal Activity
Methyl benzoate derivatives have also been explored for their insecticidal properties . A study highlighted that this compound exhibits significant toxicity against various pest species, including the two-spotted spider mite (Tetranychus urticae) and whiteflies (Bemisia tabaci). The lethal concentration (LC50) values indicate potent effects at low concentrations, suggesting potential use in pest management strategies .
Table 2: Insecticidal Activity Against Pests
The biological activity of benzoic acid derivatives can be attributed to several mechanisms:
- Membrane Disruption : The hydrophobic nature of these compounds allows them to integrate into microbial membranes, leading to increased permeability and cell lysis.
- Enzyme Inhibition : Studies suggest that these compounds may inhibit key enzymes involved in metabolic pathways of pathogens, thereby disrupting their growth .
- Neurotoxic Effects in Insects : Research indicates that methyl benzoate may affect the nervous system in insects by inhibiting cholinesterase activity, leading to paralysis and death .
Agricultural Application
In agricultural settings, the application of methyl benzoate has been shown to reduce pest populations effectively while posing lower risks to beneficial insects compared to conventional pesticides. For example, a field study demonstrated a significant reduction in whitefly populations following treatment with methyl benzoate at concentrations as low as 0.5% .
Pharmacological Insights
In pharmacological research, derivatives of benzoic acid have been investigated for their potential as anti-inflammatory agents. A study found that these compounds could modulate inflammatory pathways in vitro, suggesting a promising avenue for therapeutic applications in conditions like arthritis .
Q & A
Q. What synthetic methodologies are recommended for preparing Benzoic acid, 2-[methyl(1-oxo-3-phenylpropyl)amino]-, methyl ester, and how can reaction yields be optimized?
- Methodological Answer : Synthesis typically involves a multi-step approach:
- Step 1 : Esterification of 2-aminobenzoic acid with methanol under acidic catalysis.
- Step 2 : Amidation by reacting the intermediate with 1-oxo-3-phenylpropyl chloride in the presence of a base (e.g., triethylamine) and a coupling agent (e.g., HATU).
- Optimization : Control reaction temperature (0–5°C for amidation) to minimize side reactions. Use catalytic DMAP (4-dimethylaminopyridine) to enhance esterification efficiency. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) .
- Yield Improvement : Employ anhydrous solvents and inert atmosphere (N₂/Ar) to prevent hydrolysis of intermediates.
Q. Which spectroscopic techniques are critical for structural confirmation, and what key spectral signatures should researchers prioritize?
- Methodological Answer :
- FTIR : Ester C=O stretch (~1740 cm⁻¹) and amide C=O stretch (~1680 cm⁻¹) confirm functional groups. Aromatic C-H stretches appear at ~3050 cm⁻¹ .
- ¹H NMR (CDCl₃, 400 MHz):
- Methyl ester protons: δ 3.7–3.9 ppm (s, 3H).
- N-methyl group: δ 3.0–3.2 ppm (s, 3H).
- Aromatic protons: δ 7.2–8.1 ppm (multiplet, 8H) .
- Mass Spectrometry (EI) : Molecular ion peak at m/z 297.35 (C₁₈H₁₉NO₃⁺), with fragmentation patterns consistent with loss of COOCH₃ (m/z 252) and phenylpropyl groups .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and synthesis .
- Storage : Keep in airtight, light-resistant containers under inert gas (Ar) at –20°C to prevent degradation.
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with saline for 15 minutes. Consult SDS for emergency measures (H302: harmful if swallowed) .
Advanced Research Questions
Q. How can researchers design experiments to assess the compound’s thermal stability for material science applications?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Perform under N₂ at 10°C/min. Record decomposition onset temperature (expected >200°C based on analogous esters) .
- Differential Scanning Calorimetry (DSC) : Identify glass transition (T_g) and melting points. Compare with derivatives (e.g., methyl 4-hydroxybenzoate, T_g ~120°C) .
- Stability Testing : Expose samples to cyclic heating (25–150°C, 10 cycles) and monitor structural integrity via FTIR and XRD.
Q. What strategies resolve contradictions in spectroscopic data when analyzing structurally similar derivatives?
- Methodological Answer :
- 2D NMR (HSQC, HMBC) : Resolve ambiguous proton-carbon correlations. For example, HMBC can confirm amide linkage via cross-peaks between N-methyl and carbonyl groups .
- Computational Validation : Use density functional theory (DFT) to simulate NMR shifts (Gaussian09, B3LYP/6-31G* basis set). Compare with experimental data .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula with <5 ppm error (e.g., [M+H]⁺ = 298.3547 for C₁₈H₂₀NO₃⁺) .
Q. What are the challenges in utilizing this compound as a pharmaceutical intermediate, and how can they be mitigated?
- Methodological Answer :
- Challenge 1 : Poor aqueous solubility.
- Mitigation : Synthesize prodrugs via ester hydrolysis (e.g., convert to carboxylic acid under basic conditions) .
- Challenge 2 : Metabolic instability of the amide bond.
- Mitigation : Introduce steric hindrance (e.g., bulkier alkyl groups) or deuterate labile C-H bonds to slow enzymatic degradation .
- In Vitro Testing : Use hepatic microsomes to assess metabolic half-life. Compare with control compounds (e.g., methylparaben, t₁/₂ = 2.5 hr) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
